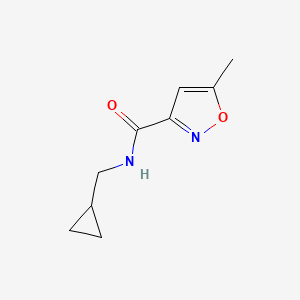

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-8(11-13-6)9(12)10-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKXPIPYJQLKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the cyclopropylmethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopropylmethyl-3-methyl-2-oxazoline with a suitable carboxylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of efficient catalysts can be employed to optimize the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-carboxamide derivatives with altered functional groups .

Scientific Research Applications

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-Methyl-1,2-oxazole-3-carboxamide Derivatives

Key Insight : The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to aryl substituents (e.g., 3-chlorophenyl), while thiophenyl analogs like T63 show potent biological activity .

5-Substituted Isoxazole Derivatives with Bulky Groups

Key Insight : Bulky substituents at the 5-position (e.g., tetrahydronaphthalenyl) improve enzyme binding affinity, while smaller groups (e.g., methyl) may prioritize solubility or metabolic stability .

Functional Group Modifications

Carboxamide Nitrogen Modifications

Key Insight: Substitutions on the carboxamide nitrogen (e.g., benzyl, piperidinyl) influence target specificity and synthetic accessibility.

Pharmacological and Structural Comparisons

Biological Activity

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the cyclopropylmethyl group may enhance its interaction with biological targets, making it a subject of interest for drug development.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that it can modulate enzyme activity, potentially inhibiting pathways associated with inflammation and other disease processes. For instance, it has been suggested that the compound may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies involving various pathogens, it demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell function or inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to inhibit the activity of pro-inflammatory enzymes, which could lead to reduced inflammation in various models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

3. Anticancer Potential

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, with mechanisms involving interference with cell cycle progression and induction of apoptosis .

Research Findings

Several studies have evaluated the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : In a study assessing compounds against ESKAPE pathogens (a group known for antibiotic resistance), this compound exhibited notable antibacterial activity, suggesting its potential as a novel antibiotic agent .

- Cancer Cell Line Testing : The compound was tested against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). It displayed selective toxicity towards leukemia cells while showing lower toxicity in normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.